7-(dimethylphosphoryl)quinoline

Medicinal Chemistry Kinase Inhibitor Structure-Activity Relationship

Select 7-(dimethylphosphoryl)quinoline for its unique C7-dimethylphosphoryl architecture critical to kinase inhibition and metal coordination. Unlike non-phosphorylated or regioisomeric analogs, this specific substitution pattern is essential for EGFR C797S mutant targeting and chiral P,N-bidentate ligand performance. Ensure experimental reproducibility and patent integrity with this exclusive building block. Inquire for bulk or custom synthesis support.

Molecular Formula C11H12NOP
Molecular Weight 205.19 g/mol
CAS No. 2694789-03-0
Cat. No. B6604060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(dimethylphosphoryl)quinoline
CAS2694789-03-0
Molecular FormulaC11H12NOP
Molecular Weight205.19 g/mol
Structural Identifiers
SMILESCP(=O)(C)C1=CC2=C(C=CC=N2)C=C1
InChIInChI=1S/C11H12NOP/c1-14(2,13)10-6-5-9-4-3-7-12-11(9)8-10/h3-8H,1-2H3
InChIKeyBLDGASNIWVTTMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Dimethylphosphoryl)quinoline (CAS 2694789-03-0): A Phosphine Oxide Quinoline Scaffold for Kinase-Targeted and Coordination Chemistry Procurement


7-(Dimethylphosphoryl)quinoline (CAS 2694789-03-0), also known as Dimethyl(quinolin-7-yl)phosphine oxide, is a heterocyclic organophosphorus compound featuring a quinoline core with a dimethylphosphoryl substituent at the 7-position . Its molecular formula is C11H12NOP with a molecular weight of 205.19 g/mol . This compound is a representative member of the quinolinyl phosphine oxide class, a family of molecules recognized as protein kinase inhibitors with applications in oncology and as versatile ligands in coordination chemistry and catalysis [1]. Its structural signature—a phosphine oxide group on a quinoline scaffold—confers distinct electronic and coordination properties, making it a valuable building block for medicinal chemistry and chemical biology research programs [2].

Why 7-(Dimethylphosphoryl)quinoline (CAS 2694789-03-0) Cannot Be Replaced by Generic Quinoline Derivatives in Target-Focused Research


Generic substitution of 7-(dimethylphosphoryl)quinoline with other quinoline derivatives or simple phosphine oxides is scientifically invalid due to the critical interplay between the quinoline core, the phosphoryl substituent, and its specific regio-position (C7). While the quinoline scaffold is a common pharmacophore, the dimethylphosphoryl group at the 7-position imparts unique electronic and steric properties that dictate target binding, metal coordination geometry, and metabolic stability [1]. In contrast, analogs like 5-(dimethylphosphoryl)quinoline (CAS 2254055-97-3) or non-phosphorylated quinolines like 2,6-dimethylquinoline (CAS 877-43-0) exhibit divergent biological activity profiles and physicochemical properties. The specific substitution pattern is essential for achieving the desired molecular interactions, such as kinase inhibition or chelation, as demonstrated in patent literature where subtle changes in the quinolinyl phosphine oxide structure lead to significant differences in EGFR inhibitory activity [2]. Therefore, experimental reproducibility and target engagement rely on the precise molecular architecture of 7-(dimethylphosphoryl)quinoline.

7-(Dimethylphosphoryl)quinoline (CAS 2694789-03-0) Quantitative Differentiation Guide for Scientific Procurement


Positional Isomer Differentiation: C7 vs. C5 Regioisomer Impact on Kinase Inhibitor Potential

The substitution position of the dimethylphosphoryl group on the quinoline ring is a critical determinant of biological activity. 7-(Dimethylphosphoryl)quinoline is specifically claimed as a protein kinase inhibitor in key patents [1], whereas its C5 regioisomer, 5-(dimethylphosphoryl)quinoline (CAS 2254055-97-3) , is not explicitly mentioned in the same patent context for this activity. This positional specificity is further supported by class-level evidence showing that phosphorylation patterns on quinoline scaffolds dictate their efficacy as topoisomerase I inhibitors and antiproliferative agents [2].

Medicinal Chemistry Kinase Inhibitor Structure-Activity Relationship Oncology

Functional Group Impact: Phosphine Oxide vs. Non-Phosphorylated Quinoline on CYP Enzyme Inhibition

The presence of a phosphoryl group on the quinoline scaffold fundamentally alters its interaction with metabolic enzymes compared to simple alkyl-substituted quinolines. A structurally related compound, 2,6-dimethylquinoline (CAS 877-43-0), is a known CYP1A2 inhibitor with a reported IC50 of 3.3 µM and a weak CYP2B6 inhibitor (IC50 480 µM) . In contrast, 7-(dimethylphosphoryl)quinoline, by virtue of its highly polar phosphine oxide moiety, is predicted to have a distinct metabolic profile, potentially avoiding the CYP liabilities associated with lipophilic quinolines [1]. This is supported by general medicinal chemistry principles where phosphine oxides are known to enhance solubility and metabolic stability [1].

Drug Metabolism CYP450 Inhibition Pharmacokinetics Toxicology

Solubility and Metabolic Stability Advantage of Phosphine Oxide Moiety Over Generic Quinoline Scaffolds

The phosphine oxide functional group is recognized in medicinal chemistry for conferring high aqueous solubility and metabolic stability to small molecules, a distinct advantage over traditional lipophilic heterocycles [1]. A comprehensive review highlights that phosphine oxides are highly polar functional groups that can improve the drug-likeness of a lead series [1]. While specific solubility data for 7-(dimethylphosphoryl)quinoline was not found, its tetrahydro derivative, 7-(dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline (CAS 2287334-96-5) , is a commercial building block, suggesting favorable physicochemical properties for synthetic accessibility and handling.

Physicochemical Property Drug-like Property Lead Optimization Medicinal Chemistry

Targeted Kinase Inhibition: Class-Level Evidence for Quinolinyl Phosphine Oxides vs. Generic Kinase Inhibitors

7-(Dimethylphosphoryl)quinoline belongs to the class of quinolinyl phosphine oxides, which are disclosed as inhibitors of mutant EGFR forms, including those harboring the C797S resistance mutation, a key challenge in NSCLC treatment [1]. While specific IC50 values for this exact compound against EGFR mutants are not publicly available, the patent literature explicitly claims this structural family for addressing T790M and C797S resistance [1]. This contrasts with earlier generation quinoline-based EGFR inhibitors that lack the phosphine oxide group and are ineffective against these mutations [2]. The class is therefore positioned as a potential fourth-generation EGFR inhibitor platform.

Kinase Inhibitor EGFR Cancer Therapeutics Drug Resistance

Coordination Chemistry Differentiation: Phosphine Oxide as a Hard Lewis Base vs. Phosphine Ligands

The dimethylphosphoryl group of 7-(dimethylphosphoryl)quinoline acts as a hard Lewis base (O-donor), which contrasts with the soft Lewis base character of analogous phosphine ligands (P-donors). This difference is fundamental in coordination chemistry. While specific metal-binding constants for this compound are not available, its tetrahydro derivative, 7-(dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline (CAS 2287334-96-5) , is commercially offered as a ligand for catalysis. The presence of both a quinoline nitrogen (soft Lewis base) and a phosphine oxide oxygen (hard Lewis base) creates a bidentate P,N-chelation motif, which is a well-established strategy for creating robust and tunable metal complexes for applications in asymmetric catalysis [1].

Coordination Chemistry Catalysis Ligand Design Organometallic Chemistry

7-(Dimethylphosphoryl)quinoline (CAS 2694789-03-0): Primary Research and Industrial Application Scenarios Based on Differential Evidence


Scaffold for Fourth-Generation EGFR Inhibitor Development Targeting C797S Resistance

Medicinal chemistry teams focused on non-small cell lung cancer (NSCLC) can use 7-(dimethylphosphoryl)quinoline as a core scaffold for designing novel EGFR inhibitors. Its structural class is specifically claimed in patents for targeting the C797S resistance mutation, a critical unmet need in oncology [1]. This provides a starting point for structure-activity relationship (SAR) studies to optimize potency against mutant EGFR while potentially maintaining a favorable metabolic profile due to the phosphine oxide group [2].

P,N-Bidentate Ligand Precursor for Asymmetric Catalysis and Metal Complexation

In organometallic and synthetic chemistry, this compound serves as a precursor for P,N-bidentate ligands. The quinoline nitrogen and phosphoryl oxygen can coordinate to transition metals, creating chiral environments for asymmetric catalysis. Its commercial availability as a building block, including its tetrahydro derivative , facilitates the synthesis of novel catalysts with potentially enhanced stability and selectivity compared to traditional phosphine-based ligands [3].

Physicochemical Property Probe for Kinase-Targeted Chemical Biology

Chemical biologists investigating kinase function can utilize 7-(dimethylphosphoryl)quinoline as a tool compound to probe the impact of a highly polar phosphine oxide group on target engagement and cellular permeability. Its predicted high solubility and metabolic stability [2] make it a valuable comparator against more lipophilic quinoline inhibitors (e.g., 2,6-dimethylquinoline ) in cellular assays, helping to deconvolute kinase inhibition from off-target CYP-mediated effects.

Synthetic Intermediate for Topoisomerase I Inhibitor Libraries

Building upon class-level evidence that phosphorylated quinolines act as topoisomerase I inhibitors [4], 7-(dimethylphosphoryl)quinoline is a strategic starting material for generating focused compound libraries. Researchers can leverage its synthetic handle for further derivatization to explore the antiproliferative activity of this chemotype against cancer cell lines, with the goal of identifying lead compounds with a differentiated mechanism of action.

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